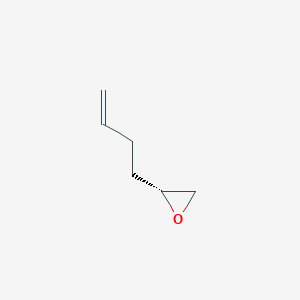

(2R)-2-but-3-enyloxirane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-but-3-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOUUYKIVSIAR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309151 | |

| Record name | (2R)-2-(3-Buten-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137688-20-1 | |

| Record name | (2R)-2-(3-Buten-1-yl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137688-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(3-Buten-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(3-buten-1-yl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Stereoselective Transformations of 2r 2 but 3 Enyloxirane

Epoxide Ring-Opening Reactions of (2R)-2-but-3-enyloxirane

The high ring strain of the epoxide moiety in this compound renders it susceptible to ring-opening reactions by a wide array of nucleophiles. mdpi.com These reactions can proceed via different mechanisms, largely dictated by the reaction conditions (acidic or basic/nucleophilic), which in turn controls the regioselectivity of the attack on the asymmetric epoxide. organic-chemistry.orgresearchgate.net

The ring-opening of this compound, a terminal epoxide, is a classic example of regioselective nucleophilic substitution. The epoxide ring contains two electrophilic carbons: C1 (primary) and C2 (secondary and chiral). The site of nucleophilic attack is determined by the reaction mechanism.

Under basic or neutral conditions, the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.org Strong nucleophiles, such as alkoxides (oxygen nucleophiles) or amines (heteroatom-centered nucleophiles), will preferentially attack the less sterically hindered carbon atom. mdpi.comnih.gov For this compound, this is the terminal C1 position. This attack occurs from the backside, leading to inversion of configuration if the carbon were chiral, and results in the formation of a secondary alcohol at C2 and the new substituent at C1. For example, reaction with sodium methoxide (B1231860) would yield (R)-1-methoxyhex-5-en-2-ol.

A variety of heteroatom-centered nucleophiles can be employed for the ring-opening. Amines, thiols, and azides are effective nucleophiles that react under neutral or basic conditions to attack the C1 position, providing access to amino alcohols, thioalcohols, and azido (B1232118) alcohols, respectively. nih.govresearchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound This table is a generalized representation based on established principles of epoxide chemistry.

| Reaction Condition | Nucleophile Type | Predominant Mechanism | Site of Attack | Major Product Type |

| Basic / Neutral | Strong (e.g., RO⁻, RNH₂, RS⁻) | SN2 | C1 (less hindered) | (R)-1-(Nucleophile)-hex-5-en-2-ol |

| Acidic | Weak (e.g., H₂O, ROH) | SN1-like | C2 (more substituted) | (S)-2-(Nucleophile)-hex-5-en-1-ol |

Organocatalysis has emerged as a powerful tool for enantioselective transformations, including the ring-opening of epoxides. nih.govacs.org Chiral Brønsted acids (like phosphoric acids) or hydrogen-bond donors (like ureas and thioureas) can activate the epoxide towards nucleophilic attack, while chiral Lewis bases can also mediate such reactions. nih.gov These methods are highly effective for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides. acs.org

However, the application of organocatalysis to the enantioselective ring-opening of simple, unactivated terminal aliphatic epoxides like this compound is less developed. nih.gov Many successful organocatalytic systems show lower efficacy and selectivity for acyclic aliphatic epoxides compared to cyclic or styrenyl epoxides. acs.org While organocatalytic ring-opening polymerization of epoxides and other monomers is well-established, specific, non-polymeric organocatalytic transformations of this compound remain a challenging area. Research has often focused on substrates with additional activating groups or specific structural features that enhance interaction with the catalyst. acs.org

Nucleophilic Ring Opening with Various Reagents (e.g., Oxygen Nucleophiles, Heteroatom-Centered Nucleophiles)

Intramolecular Cyclization Reactions Involving the But-3-enyloxirane Moiety

The presence of both an epoxide and a vinyl group within the same molecule allows for various intramolecular cyclization reactions, leading to the formation of cyclic structures with high stereocontrol.

A significant transformation of this compound (also known as (R)-1,2-epoxyhex-5-ene) is its intramolecular cyclopropanation to form bicyclic alcohols. encyclopedia.pub This reaction can be efficiently mediated by the strong, non-nucleophilic base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). rsc.org

The mechanism involves the deprotonation of one of the vinylic protons at the C6 position by LiTMP. The resulting vinyllithium (B1195746) species then acts as an internal nucleophile, attacking the adjacent C1 carbon of the epoxide in an intramolecular SN2 reaction. This concerted displacement of the epoxide oxygen leads to the stereoselective formation of the cyclopropane (B1198618) ring, yielding (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol with excellent retention of enantiopurity. acs.org The development of a catalytic version of this reaction, using a catalytic amount of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) with a stoichiometric amount of n-butyllithium, has made this process highly practical and scalable. acs.orgencyclopedia.pub

Table 2: Catalytic Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene Data sourced from a reported scalable synthesis. acs.org

| Catalyst System | Solvent | Temperature | Time | Product | Yield |

| 0.2 M LiTMP | MTBE | 0 °C to RT | 16 h | (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol | 82% |

Beyond cyclopropanation, the but-3-enyloxirane scaffold can potentially undergo other modes of intramolecular cyclization, often mediated by transition metals. Palladium-catalyzed reactions are particularly noteworthy for their ability to construct complex carbocyclic and heterocyclic systems from alkenyl epoxides. mdpi.comedandersonchem.org

One plausible pathway is a palladium(0)-catalyzed intramolecular allylic alkylation. In this scenario, the Pd(0) catalyst could react with the epoxide to form a π-allyl palladium intermediate. The pendant alkoxide, generated from the epoxide opening, could then act as a nucleophile, attacking the π-allyl complex to form a five- or six-membered ring. For this compound, this could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans. researchgate.net

Another potential transformation is a radical cyclization. mdpi.comcolumbia.edu Generation of a radical at a position that can be relayed to the alkene (e.g., via an intermolecular addition to the epoxide followed by radical generation) could initiate a 5-exo-trig cyclization onto the double bond to form a five-membered ring. Such pathways are synthetically powerful for creating complex polycyclic systems. rsc.org

Catalytic Intramolecular Cyclopropanation (e.g., Lithium 2,2,6,6-Tetramethylpiperidide Mediated)

Investigations into the Stereospecificity and Regioselectivity of Transformations of this compound

The concepts of stereospecificity and regioselectivity are central to understanding the chemical transformations of this compound. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com A regioselective reaction is one that favors the formation of one constitutional isomer over another. masterorganicchemistry.com

In many transition metal-catalyzed reactions of vinyloxiranes, both high stereospecificity and regioselectivity are observed. The formation of a π-allylpalladium intermediate from this compound generally proceeds with inversion of stereochemistry at the carbon atom bearing the oxygen. Subsequent attack by a nucleophile can occur at either of the two termini of the π-allyl system, leading to issues of regioselectivity (1,2- vs. 1,4-addition). The choice of catalyst, ligands, and reaction conditions can often be used to control this regioselectivity.

For example, in the palladium-catalyzed alkylation of vinyloxiranes with substituted allenes, the reaction is reported to be completely regioselective, yielding only the 1,4-adduct. acs.org This high level of regiocontrol is a key feature of many palladium-catalyzed transformations of this substrate class.

The stereospecificity of these reactions is also a critical aspect. In many cases, the stereochemistry of the starting epoxide is transferred to the product, albeit with a predictable change in relative or absolute configuration. For instance, catalytic enantioselective additions to cycloaliphatic vinyloxiranes have been studied, where a cascade of asymmetric allylic amination and a stereospecific 3-aza-Cope rearrangement occurs. researchgate.net

The table below provides a conceptual summary of how different factors can influence the stereochemical and regiochemical outcomes of reactions involving vinyloxiranes.

| Influencing Factor | Effect on Stereospecificity | Effect on Regioselectivity | Example Context | Reference |

| Catalyst/Ligand Choice | Can determine the stereochemical course of the reaction, often through the formation of a specific chiral intermediate. | Can direct the nucleophilic attack to a specific position on the π-allyl intermediate. | Palladium-catalyzed asymmetric allylic alkylation. | chinesechemsoc.org |

| Nature of Nucleophile | Can influence the regioselectivity of the addition to the π-allyl intermediate. | Harder nucleophiles may favor attack at one terminus, while softer nucleophiles may favor the other. | General principle in allylic alkylations. | N/A |

| Reaction Mechanism | Concerted mechanisms often lead to high stereospecificity. | The nature of the key intermediate (e.g., π-allylpalladium) dictates the possible regioisomeric products. | E2-like eliminations vs. SN2-like additions. | masterorganicchemistry.comyoutube.com |

Spectroscopic and Stereochemical Analysis of 2r 2 but 3 Enyloxirane and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation and stereochemical integrity of (2R)-2-but-3-enyloxirane, a valuable chiral building block in organic synthesis, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, Chiral NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of this compound and its derivatives. kaist.ac.kr ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule. The protons of the oxirane ring typically appear in the upfield region, while the vinyl protons of the butenyl group resonate at lower field. The chemical shifts and coupling constants provide crucial information about the connectivity of the atoms. For instance, the terminal vinyl protons often present as a complex multiplet due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. libretexts.org The carbons of the epoxide ring are typically found in a distinct region of the spectrum, separate from the sp²-hybridized carbons of the alkene and the sp³-hybridized carbons of the methylene (B1212753) group. This allows for the unambiguous assignment of the carbon skeleton.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the precise connectivity within the molecule. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the spin systems throughout the butenyl chain and the oxirane ring. HSQC spectra correlate directly bonded protons and carbons, confirming the assignments made from the one-dimensional spectra.

Chiral NMR Spectroscopy: To determine the enantiomeric purity of this compound, chiral NMR spectroscopy is a powerful tool. kaist.ac.kr This is often achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which exhibit distinct NMR signals. kaist.ac.kracs.org This allows for the quantification of each enantiomer and the determination of the enantiomeric excess (% ee). For example, the use of a chiral palladium-based probe can create characteristic ¹⁹F NMR signals for each enantiomer, allowing for reliable ee determination. acs.orgnih.gov

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~2.5 - 2.8 | m | - | Oxirane CH |

| ¹H | ~2.2 - 2.5 | m | - | Oxirane CH₂ |

| ¹H | ~2.1 - 2.3 | m | - | Allylic CH₂ |

| ¹H | ~5.0 - 5.2 | m | - | Terminal vinyl CH₂ |

| ¹H | ~5.7 - 5.9 | m | - | Internal vinyl CH |

| ¹³C | ~45 - 55 | - | - | Oxirane C |

| ¹³C | ~30 - 40 | - | - | Allylic CH₂ |

| ¹³C | ~115 - 120 | - | - | Terminal vinyl CH₂ |

| ¹³C | ~130 - 140 | - | - | Internal vinyl CH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. utdallas.edulibretexts.org The IR spectrum provides a unique fingerprint of the molecule based on its vibrational modes.

The most characteristic absorption bands for this compound include:

C-H stretching of the alkene: Typically observed around 3080 cm⁻¹.

C=C stretching of the alkene: A band of medium intensity appearing in the region of 1640-1680 cm⁻¹. libretexts.org

C-H stretching of the alkane and oxirane ring: Found in the range of 2850-3000 cm⁻¹.

C-O stretching of the oxirane ring: The asymmetric stretching of the epoxide ring gives rise to a characteristic band around 1250 cm⁻¹, while the symmetric stretch (the "breathing" mode) is often observed near 850 cm⁻¹.

The presence and position of these bands confirm the integrity of the oxirane ring and the butenyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbon-carbon double bond of the butenyl group. This functional group typically exhibits a π to π* transition, resulting in an absorption maximum in the far UV region, generally below 200 nm. While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy can be used to monitor reactions involving the double bond.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org Since this compound is a chiral molecule, it will exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the stereocenter. harvard.edu Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectrum of a given enantiomer and compare it with the experimental data to confirm the absolute stereochemistry. nih.gov This technique is particularly valuable for the unambiguous assignment of the (R) configuration.

Mass Spectrometry (MS) and Chiral Mass Spectrometry Methods (e.g., Electrospray Ionization, Coulomb Explosion Imaging)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pattern of this compound. google.com Techniques like Electrospray Ionization (ESI) can be used to gently ionize the molecule, allowing for the observation of the molecular ion peak and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Chiral Mass Spectrometry: Distinguishing between enantiomers using mass spectrometry is a more advanced challenge. One cutting-edge technique is Coulomb Explosion Imaging (CEI) . jove.comaps.org In CEI, molecules in the gas phase are rapidly and multiply ionized by an intense laser pulse, causing them to fragment into charged particles. jove.comnih.gov The momentum vectors of these fragments are measured in coincidence, providing a three-dimensional image of the original molecule's structure. mpg.de This allows for the direct determination of the absolute configuration of a chiral molecule, molecule by molecule. jove.comnih.govnih.gov This method is particularly suited for volatile species and offers a complementary approach to X-ray diffraction. jove.com

Chromatographic Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is crucial for assessing the success of an asymmetric synthesis of this compound. wikipedia.org Chiral chromatography is the most widely used and reliable method for this purpose. wikipedia.org

Chiral Gas Chromatography (GC): Given the volatility of this compound, chiral Gas Chromatography (GC) is a highly suitable technique. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Chiral High-Performance Liquid Chromatography (HPLC): For derivatives of this compound that are less volatile, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Similar to chiral GC, a chiral stationary phase is used to separate the enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation.

The enantiomeric excess is calculated using the following formula: % ee = [([R] - [S]) / ([R] + [S])] x 100 youtube.com Where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively. A sample containing 70% of the R enantiomer and 30% of the S enantiomer would have an enantiomeric excess of 40%. wikipedia.org

Interactive Data Table: Chromatographic Data for Enantiomeric Separation

| Chromatographic Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) |

| Chiral GC | Cyclodextrin-based (e.g., BGB-176SE) | Helium | Varies | Varies |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Varies | Varies |

Note: Retention times are highly dependent on the specific column, conditions, and the analyte itself.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. uni-muenchen.de The transient diastereomeric complexes formed between the enantiomers and the CSP have different thermodynamic stabilities, which enables their separation. uni-muenchen.decsbsju.edu High efficiency, sensitivity, and the potential for rapid analysis are key advantages of this technique. uni-muenchen.de

For the enantioselective separation of 1,2-epoxy-3-butene (the racemic mixture containing this compound), derivatized cyclodextrins are commonly employed as chiral stationary phases. sigmaaldrich.com Research has demonstrated the successful resolution of its enantiomers using a trifluoroacetylated β-cyclodextrin-based column. sigmaaldrich.com The separation is influenced by factors such as column temperature, with lower temperatures generally increasing the separation factor (α) and resolution (Rs) between enantiomers. supelco.com.tw

| Chiral Stationary Phase (CSP) | Column Type | Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Source |

|---|---|---|---|---|---|

| Trifluoroacetylated β-cyclodextrin | CHIRALDEX B-TA | 30 | 1.19 | 2.5 | sigmaaldrich.com |

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of chiral compounds. While direct chiral HPLC separation of the highly volatile 1,2-epoxy-3-butene is less common, the analysis of its less volatile and more stable derivatives is a widely used strategy. This approach is particularly valuable in biological studies, where the epoxide reacts with macromolecules like DNA to form adducts.

The separation of these resulting diastereomeric adducts can be achieved using reverse-phase HPLC. For instance, studies on the DNA adducts formed from butadiene monoxide have utilized HPLC to separate products derived from the (R)- and (S)-enantiomers. oup.com The analysis of N7-guanine adducts has been accomplished using a combination of 32P-postlabelling and HPLC, allowing for the distinction between diastereomeric regioisomers formed from each enantiomer. oup.com Similarly, preparative HPLC on silica (B1680970) columns has been employed to isolate individual stereoisomers of derivatized amino-epoxides, which are precursors or derivatives related to 2-but-3-enyloxirane. nih.gov

| Analyte | Chromatographic Method | Stationary Phase | Details | Source |

|---|---|---|---|---|

| N-Fmoc-1-amino-3,4-epoxybut-2-ol stereoisomers | Preparative HPLC | Silica | Used for the isolation of individual stereoisomers. | nih.gov |

| 32P-labelled N7-guanine adducts | Anion Exchange and Reverse-Phase HPLC | Anion Exchange (Mono Q HR 5/5) | Separated diastereomeric adducts formed from R- and S-enantiomers of butadiene monoxide. | oup.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. encyclopedia.pubnih.gov The technique provides a precise three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. grafiati.comresearchgate.net

Obtaining a single crystal of a volatile, low-molecular-weight compound like this compound can be challenging. A common and effective strategy is to synthesize a suitable crystalline derivative of the target molecule. encyclopedia.pub The absolute configuration of the derivative can be determined, and from that, the configuration of the original molecule can be inferred. This approach has been successfully applied to a derivative of the hydrolytic product of 2-but-3-enyloxirane. Specifically, the absolute configuration of a derivatized (S)-1-aminobut-3-ene-2-ol was unequivocally established through X-ray crystallography. nih.gov The quality and correctness of the determined absolute structure are often validated using the Flack parameter, which should be close to zero for the correct enantiomeric form. nih.gov

Polarimetric Techniques for Optical Purity Assessment

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is fundamental for assessing the enantiomeric purity of a sample. ucalgary.ca The specific rotation, [α], is a characteristic physical property of a chiral substance and is defined by the observed rotation (α), the concentration of the sample (c), and the path length of the light (l). ucalgary.capdx.edu

The relationship is given by the formula: [α] = α / (l * c) pdx.edu

A racemic mixture, containing equal amounts of two enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out. csbsju.eduucalgary.ca When one enantiomer is present in excess, the sample will be optically active. The optical purity, or enantiomeric excess (ee), of a sample can be calculated by comparing its specific rotation to the specific rotation of the pure enantiomer. csbsju.edulibretexts.org

Enantiomeric Excess (ee) % = ([α]sample / [α]pure enantiomer) x 100% csbsju.edu

While the specific rotation for this compound itself is not detailed in the reviewed literature, data for its derivatives are available and demonstrate the application of this technique. The isolation of various stereoisomers of N-Fmoc-1-amino-3,4-epoxybut-2-ol, a derivative, showed distinct specific rotation values corresponding to their high enantiomeric purity. nih.gov

| Stereoisomer ID | Specific Rotation [α]25D | Conditions | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| 5a | +4.0° | in CHCl₃ | 100% | nih.gov |

| 5b | -5.7° | in CHCl₃ | 100% | nih.gov |

| 5c | -3.4° | in CHCl₃ | 92.5% | nih.gov |

| 5d | +3.9° | in CHCl₃ | 84.2% | nih.gov |

Theoretical and Mechanistic Studies on 2r 2 but 3 Enyloxirane Chemistry

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools for elucidating the intricate details of the reactions of vinyl epoxides like (2R)-2-but-3-enyloxirane. These approaches allow for the examination of transient species and high-energy states that are often difficult or impossible to study experimentally.

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of organic reactions involving vinyl epoxides. rsc.orgsci-hub.se DFT calculations are employed to determine the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. This information is fundamental to mapping out the potential energy surface of a reaction. For instance, in the study of epoxide ring-opening reactions, DFT can predict the relative energies of different regioisomeric and stereoisomeric products, thereby explaining or predicting the selectivity of a given transformation. sci-hub.sesciengine.com

DFT calculations have been instrumental in understanding the mechanisms of various reactions of vinyl epoxides, including cycloadditions, rearrangements, and nucleophilic additions. researchgate.netresearchgate.net For example, in the copper-catalyzed ring-opening of vinyl epoxides, DFT calculations have shown that the reaction is enabled by alkene insertion, where the copper catalyst exhibits π-activity. rsc.org The calculations revealed that pathways involving initial 1,3-epoxide or 1,5-vinyl epoxide insertion are energetically less favorable. rsc.org Furthermore, analysis of the atomic charges on the copper center throughout the reaction, as computed by DFT, can shed light on the electronic nature of the catalytic cycle. rsc.org

A comparison of different DFT functionals and basis sets is often performed to ensure the reliability of the computational results. For example, studies on the isomerization of alkynyl epoxides have benchmarked functionals like B3LYP and M06-2X with various basis sets to accurately model the reaction's energy profile. maxapress.com

Table 1: Representative Applications of DFT in Vinyl Epoxide Chemistry

| Application Area | Specific Focus | Key Insights from DFT | Representative References |

| Reaction Mechanism | Cu-catalyzed ring-opening | Alkene insertion is the key step, energetically favored over epoxide insertion. | rsc.org |

| Lewis acid-mediated ring-opening | Elucidation of a concerted mechanism with fluorine transfer for fluorohydrin formation. | sci-hub.se | |

| Isomerization to allylic alcohols | Mapping of radical-type epoxide ring-opening and subsequent hydrogen transfer steps. | ||

| Stereoselectivity | Asymmetric allylic alkylation | Identification of stabilizing C-H···π and O-H···π interactions in the dominant transition state that control stereochemistry. | sciengine.com |

| Kinetic resolution | Determination of steric repulsion and C-H/π interactions as key stereo-determining factors. | researchgate.net |

A primary goal of theoretical studies is to elucidate detailed reaction mechanisms. This involves identifying all elementary steps, including the formation of intermediates and the structures of transition states connecting them. For vinyl epoxides, several reaction pathways can be operative, such as SN2 and SN2' nucleophilic attacks, rearrangements, and cycloadditions. acs.orgnih.gov

Computational modeling allows for the precise characterization of transition state geometries. For example, in the BF3-catalyzed ring-opening of a vinyl epoxide to form a fluorohydrin, a concerted mechanism involving a single transition state where the C-O bond breaks as the C-F bond forms has been proposed based on DFT calculations. sci-hub.se This contrasts with a stepwise SN1-like mechanism. The calculated structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Similarly, in the rhodium-catalyzed ring-opening of a vinyl epoxide with a fluoride (B91410) source, mechanistic studies including the use of an enantiopure epoxide demonstrated that the reaction proceeds with inversion of stereochemistry, consistent with an SN2-type mechanism. rsc.org Theoretical studies can model such transition states to rationalize the observed stereochemical outcome.

This compound is a chiral molecule, and controlling stereochemistry is paramount in its synthetic applications. Computational chemistry plays a vital role in predicting and explaining the stereochemical outcomes of its reactions. By calculating the energies of diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially.

For example, in the kinetic resolution of chlorinated cis-vinyl epoxides catalyzed by a chiral Lewis base, computational analysis of the transition states revealed that steric repulsion and additional C-H/π hydrogen bonds are the crucial factors determining the stereochemical outcome. researchgate.net In another study on the asymmetric allylic alkylation of vinyl epoxides, DFT calculations identified multiple stabilizing non-covalent interactions in the preferred transition state, which explained the high Z/E and enantioselectivity observed. sciengine.com These predictive capabilities are essential for the rational design of new catalysts and reaction conditions for stereoselective transformations of this compound.

Elucidation of Reaction Mechanisms and Transition States

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies, both experimental and computational, are essential for understanding the rates of different reaction pathways and for optimizing reaction conditions. For the reactions of this compound, kinetic analysis helps to determine which of the several possible reaction pathways is dominant under a given set of conditions.

Computational methods can be used to calculate the activation energies (energy barriers) for each step in a proposed reaction mechanism. uq.edu.au According to transition state theory, pathways with lower activation barriers will proceed at a faster rate. By comparing the calculated activation energies for competing pathways, such as SN2 versus SN2' attack of a nucleophile, the regioselectivity of the reaction can be predicted. researchgate.net

For instance, a computational study on the atmospheric oxidation of epoxy compounds by OH radicals combined experimental rate measurements with theoretical calculations to understand reactivity trends. copernicus.org While this compound was not specifically studied, the kinetic data for other epoxides provide a basis for estimating its atmospheric lifetime and primary degradation pathways. copernicus.org Similarly, kinetic analysis of the curing process of biobased epoxy resins using differential scanning calorimetry, coupled with isoconversional methods, allows for the determination of the kinetic triplet (activation energy, pre-exponential factor, and reaction model), which provides a comprehensive understanding of the reaction kinetics. mdpi.com

Investigation of Catalytic Intermediates and Stereochemical Control Mechanisms

Many reactions of vinyl epoxides are catalyzed by transition metals or organocatalysts. researchgate.netd-nb.info Understanding the nature of the catalytic intermediates and the mechanisms of stereochemical control is crucial for developing efficient and selective synthetic methods.

Computational studies have been pivotal in characterizing catalytic intermediates that are often too reactive or short-lived to be observed experimentally. In palladium-catalyzed reactions of vinyl epoxides, for example, the formation of π-allylpalladium intermediates is a key step. nih.govchemrxiv.org DFT calculations can model the structure and reactivity of these intermediates, explaining how the choice of ligand on the palladium center influences the regioselectivity and stereoselectivity of the subsequent nucleophilic attack.

In the synergistic catalysis involving a chiral N,N'-dioxide/Ni(II) complex and a Pd(0) catalyst for the asymmetric allylic alkylation of vinyl epoxides, DFT calculations were used to investigate the transition states. sciengine.com The results showed that multiple weak interactions between the substrates and the chiral ligand are responsible for stabilizing the dominant transition state, thereby controlling the Z/E- and enantioselectivity. sciengine.com Similarly, in the chiral phosphoric acid-catalyzed thionation of epoxides, DFT calculations revealed that the enantioselectivity arises from steric interactions between the epoxide and the bulky substituents on the catalyst in the rate-determining ring-opening transition state. d-nb.info These insights are directly applicable to designing catalysts for the stereocontrolled reactions of this compound.

Applications of 2r 2 but 3 Enyloxirane As a Chiral Building Block in Complex Molecule Synthesis

Role in the Synthesis of Chiral Pharmaceuticals and Bioactive Compounds

The precise three-dimensional arrangement of atoms in a drug molecule is crucial for its biological activity. (2R)-2-but-3-enyloxirane serves as an essential starting material for the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer provides the therapeutic effect while the other may be inactive or even harmful. galchimia.com The use of such chiral building blocks is a cornerstone of modern medicinal chemistry and drug development. researchgate.net

A significant application of this compound is in the synthesis of complex fragments of potent anticancer agents. For instance, it is a critical chiral building block for preparing the C20–C26 fragment of Halaven® (Eribulin), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, which is used to treat certain types of advanced breast cancer. The synthesis leverages the defined stereochemistry of the oxirane to construct the intricate and stereochemically rich side chain of the drug molecule.

The reactivity of the epoxide allows for nucleophilic ring-opening reactions, while the butenyl side chain offers a handle for further modifications, such as cross-coupling or oxidation reactions. This dual functionality makes this compound a powerful tool for constructing the complex molecular frameworks typical of modern pharmaceuticals. nih.govnih.gov

Application in Natural Product Total Synthesis

Natural products remain a vital source of inspiration for new medicines and complex chemical targets that drive the development of synthetic methodology. youtube.comnih.gov The total synthesis of these often stereochemically complex molecules requires efficient strategies for controlling chirality. chemrxiv.orgnih.gov this compound provides an effective solution for introducing chirality early in a synthetic sequence, which is then carried through to the final natural product target.

The utility of this chiral epoxide is highlighted in synthetic approaches to complex molecules where the stereochemistry of hydroxyl and carbon-carbon bonds must be precisely controlled. researchgate.net Although often part of a larger, commercially sensitive synthetic route, its role is exemplified by its use in constructing key fragments of large natural products, such as the aforementioned Halaven®. The synthesis of such fragments is a common strategy in the total synthesis of complex natural products, where the molecule is broken down into smaller, manageable pieces (synthons) that are prepared separately and then coupled together. youtube.com The enantiopure nature of this compound ensures that these fragments are obtained with the correct absolute stereochemistry, which is essential for the successful completion of the total synthesis.

Preparation of Advanced Chiral Intermediates for Downstream Transformations

Beyond its direct incorporation into final targets, this compound is frequently used to generate more elaborate chiral intermediates. These intermediates can then be used in a variety of subsequent chemical reactions, expanding their synthetic utility.

A notable example is the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one. This bicyclic ketone is a valuable intermediate for various complex molecules. Its synthesis can be achieved from (R)-1,2-epoxyhex-5-ene through a catalytic intramolecular cyclopropanation to form the key homochiral bicyclo[3.1.0]hexan-1-ol, which is subsequently oxidized to the target ketone. researchgate.net This transformation showcases how both the epoxide and the alkene functionalities of the starting material can be harnessed to construct complex cyclic systems with multiple stereocenters.

Two practical and scalable approaches for the synthesis of the parent building block, this compound, have been developed, ensuring its availability for such transformations. researchgate.netresearchgate.net

Table 1: Synthetic Approaches to this compound Data sourced from ResearchGate. researchgate.netresearchgate.net

| Method | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Method 1 | 1,5-Hexadiene (B165246) | Epoxidation (mCPBA); Hydrolytic Kinetic Resolution ((salen)Co(II)) | 24–30% | >94% |

| Method 2 | (R)-Epichlorohydrin | Epoxide ring-opening (allylMgCl); Ring closure (NaOH) | 55–60% | High |

These methods provide access to this versatile chiral building block, which can then be converted into a myriad of other advanced intermediates for complex synthesis projects.

Design and Synthesis of Novel Chiral Materials Utilizing Oxirane Scaffolds

The principles of chirality are not limited to pharmaceuticals but are also central to the field of materials science for the development of advanced functional materials with unique optical and electronic properties. mdpi.com Chiral epoxides, including scaffolds similar to this compound, are valuable monomers and building blocks for creating novel chiral polymers, liquid crystals, and other ordered materials. rsc.org

For example, chiral oxiranes are used to synthesize chiral dopants for liquid crystal formulations. tandfonline.comscispace.com These dopants can induce the formation of chiral nematic or ferroelectric phases, which are the basis for advanced display technologies and optical sensors. soton.ac.ukmdpi.com The introduction of a chiral center, such as the one in this compound, into a polymerizable or mesogenic (liquid crystal-forming) structure can impart macroscopic chirality to the resulting material.

Furthermore, the epoxide functionality is suitable for polymerization reactions. Cationic ring-opening polymerization of epoxide-containing monomers can produce polymers with unique properties. It has been reported that polysiloxanes incorporating 1,2-epoxy-5-hexene (B51907) can be used as encapsulants for high-brightness light-emitting diodes (LEDs). mdpi.com Utilizing the enantiopure (2R)-isomer in such polymerizations could lead to chiral polymers with specific chiroptical properties, such as circular dichroism or the ability to emit circularly polarized light, which are desirable for applications in photonics and spintronics. mdpi.comnih.gov

Future Research Directions and Emerging Trends in 2r 2 but 3 Enyloxirane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes to Chiral Epoxides

The chemical industry's shift towards greener methodologies has spurred the development of more sustainable routes to chiral epoxides like (2R)-2-but-3-enyloxirane. Traditional methods often rely on stoichiometric oxidants and chlorinated solvents, which generate significant waste. Current research is focused on replacing these with more environmentally friendly alternatives.

One promising approach involves the use of hydrogen peroxide (H₂O₂) as a green oxidant. H₂O₂ is highly efficient and produces water as its only byproduct. Another avenue of exploration is the use of biocatalysis. Chemo-enzymatic processes, for instance, can provide greener and more efficient synthetic pathways to chiral epoxides. The use of renewable starting materials is also a key aspect of sustainable synthesis. For example, the synthesis of chiral epoxides from renewable resources like levoglucosenone (B1675106) is being investigated.

Furthermore, the development of solvent-free catalytic systems is gaining traction. These methods not only reduce solvent waste but can also simplify product purification. The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of these processes.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Reaction Efficiency

The enantioselectivity of the epoxidation process is paramount in producing this compound of high optical purity. Consequently, a significant area of research is dedicated to the discovery and optimization of novel catalytic systems. This includes the development of both metal-based and organocatalytic approaches.

Chiral metal complexes, particularly those based on transition metals, have shown great promise in asymmetric epoxidation. Researchers are designing new ligands that can create a highly specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. For instance,

Q & A

Q. How can (2R)-2-but-3-enyloxirane be synthesized with high enantiomeric purity, and what are the key experimental design considerations?

Methodological Answer :

- Synthetic Route : A validated approach for allyl-substituted epoxides involves allylation of α-haloketones or esters using allylmagnesium bromide, followed by epoxidation. For enantioselective synthesis, chiral catalysts (e.g., Jacobsen’s catalyst) or kinetic resolution methods are recommended .

- Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry of Grignard reagents) must be tightly controlled to minimize racemization. For example, yields of structurally similar 2-allyl-3-methyl-2-phenyl-oxirane derivatives range from 75% to 94% under optimized conditions .

- Validation : Confirm enantiopurity via chiral HPLC or polarimetry. Compare retention times with known standards to resolve potential stereochemical ambiguities .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data be resolved?

Methodological Answer :

- Primary Techniques :

- NMR : H and C NMR are critical for confirming regiochemistry and stereochemistry. For example, coupling constants () in oxirane rings typically range between 2–5 Hz, distinguishing them from open-chain analogs .

- IR Spectroscopy : Epoxide C-O stretching vibrations appear at ~1250 cm, while allyl C=C stretches occur near 1640 cm .

- Data Contradictions : If spectral peaks overlap (e.g., epoxide vs. ether signals), use 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Advanced Research Questions

Q. How does the allyl substituent in this compound influence its reactivity in ring-opening reactions, and what mechanistic insights can guide catalyst selection?

Methodological Answer :

- Reactivity Profile : The allyl group stabilizes transition states via hyperconjugation, increasing susceptibility to nucleophilic attack. For example, epoxide ring-opening with amines proceeds via an S2 mechanism, with regioselectivity influenced by steric and electronic effects of the allyl moiety .

- Catalyst Design : Lewis acids (e.g., BF·OEt) enhance electrophilicity at the oxirane oxygen, while chiral ligands (e.g., salen complexes) can induce asymmetric induction in stereoselective transformations .

- Case Study : In analogous compounds, enantiomeric excess (ee) >90% was achieved using titanium-based chiral catalysts, with reaction kinetics monitored via in situ FTIR .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound, and how do they correlate with experimental data?

Methodological Answer :

- Modeling Approaches :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate thermodynamic stability of epoxide conformers. Compare with X-ray structures (if available) to validate bond angles and dihedral strains .

- MD Simulations : Analyze solvent effects (e.g., toluene vs. DMSO) on ring strain and allyl group orientation.

- Validation : Overlay computed IR/Raman spectra with experimental data to identify discrepancies (e.g., solvent-induced shifts) .

Stability and Handling

Q. Under what conditions does this compound undergo decomposition, and how can stability be prolonged during storage?

Methodological Answer :

- Degradation Pathways : Epoxides are prone to acid-catalyzed ring-opening or peroxide formation. For this compound, exposure to moisture or protic solvents accelerates hydrolysis .

- Storage Protocols :

- Store under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation.

- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated polymerization .

Analytical Challenges

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across literature sources?

Methodological Answer :

- Root Causes : Variations may arise from impurities, polymorphic forms, or measurement techniques (e.g., dynamic vs. static melting point methods).

- Mitigation :

Data Presentation Guidelines

Q. What are the best practices for reporting synthetic and analytical data on this compound in compliance with academic standards?

Methodological Answer :

- Essential Elements :

- Synthesis : Report yields, ee (if applicable), and full spectroscopic data (NMR shifts, IR peaks) .

- Safety : Include GHS hazard classifications and handling precautions (e.g., PPE requirements) per SDS guidelines .

- Statistical Rigor : Use ±SD for triplicate measurements and specify instrument models (e.g., Bruker 400 MHz NMR) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.